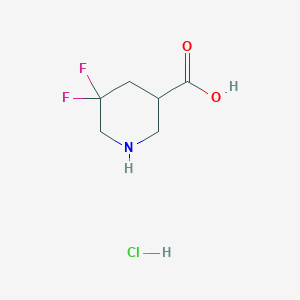![molecular formula C10H9F3N2O B3039918 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 14088-95-0](/img/structure/B3039918.png)
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one
Vue d'ensemble
Description
“1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one” is a synthetic organic compound . It has a molecular weight of 230.19 and its IUPAC name is 1-(2-(trifluoromethyl)phenyl)imidazolidin-2-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one was synthesized by the reaction of perfluorobiacetyl with phenylurea .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one” can be represented by the InChI code: 1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) .Physical And Chemical Properties Analysis
“1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one” is a solid at room temperature . It has a molecular weight of 230.19 .Applications De Recherche Scientifique
Agrochemicals
TFMP derivatives play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, and their unique physicochemical properties, influenced by the fluorine atom and the pyridine moiety, contribute to their effectiveness .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The combination of fluorine’s properties and the pyridine moiety contributes to their biological activities. These derivatives hold promise for future drug development .
Veterinary Products
Two veterinary products containing TFMP derivatives have been granted market approval. These compounds demonstrate potential in veterinary medicine, emphasizing their versatility and relevance across different domains .
Antiviral Research
Isatin-based imidazole derivatives, structurally related to TFMP, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Their receptor-ligand interactions make them promising candidates for antiviral drug development .
Synthesis of Chiral Building Blocks
®-1-[3-(Trifluoromethyl)phenyl]ethanol (®-MTF-PEL) serves as a key chiral building block. It contributes to the preparation of neuroprotective compounds, highlighting TFMP’s role in synthetic chemistry .
Analytical Chemistry
TFMP derivatives are valuable in analytical methods due to their distinct properties. Researchers use them as intermediates and study their chemical characteristics, aiding in the development of novel analytical techniques .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
Imidazolidin-2-ones are known to be involved in various biochemical reactions, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in a variety of biochemical pathways due to their presence in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Result of Action
Imidazolidin-2-ones and their analogues are known to be involved in a variety of biological activities due to their presence in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRQBHZYSRHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242801 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one | |
CAS RN |
14088-95-0 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl](/img/structure/B3039847.png)

![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)




